molecular formula C11H12O6 B1204637 4-Acetoxy-3,5-dimethoxybenzoic acid CAS No. 6318-20-3

4-Acetoxy-3,5-dimethoxybenzoic acid

Cat. No.: B1204637
CAS No.: 6318-20-3
M. Wt: 240.21 g/mol
InChI Key: VEJHIZHVFWVWRQ-UHFFFAOYSA-N
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Description

4-Acetoxy-3,5-dimethoxybenzoic acid is a phenyl acetate derivative, formally known as syringic acid acetate. It is a member of the benzoic acids and phenyl acetates family. This compound is characterized by its molecular formula C11H12O6 and a molecular weight of 240.21 g/mol . It is a white to off-white powder with a melting point of 190-191°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetoxy-3,5-dimethoxybenzoic acid can be synthesized from syringic acid and acetic anhydride. The reaction involves the esterification of syringic acid with acetic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). The reaction mixture is stirred for about 3 hours, followed by washing with hydrochloric acid and drying over magnesium sulfate to yield the product .

Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxy-3,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

    Esterification: Formation of esters by reacting with alcohols in the presence of acid catalysts.

    Hydrolysis: Conversion back to syringic acid and acetic acid in the presence of water and acid or base catalysts.

    Oxidation: Potential oxidation of the methoxy groups to form corresponding aldehydes or acids under strong oxidizing conditions.

Common Reagents and Conditions:

    Esterification: Acetic anhydride, DMAP, DCM.

    Hydrolysis: Water, hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Esterification: Various esters depending on the alcohol used.

    Hydrolysis: Syringic acid and acetic acid.

    Oxidation: Corresponding aldehydes or acids.

Mechanism of Action

The mechanism of action of 4-Acetoxy-3,5-dimethoxybenzoic acid involves its interaction with biological molecules through its functional groups. The acetoxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s bioactivity. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Properties

IUPAC Name

4-acetyloxy-3,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O6/c1-6(12)17-10-8(15-2)4-7(11(13)14)5-9(10)16-3/h4-5H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJHIZHVFWVWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280069
Record name 4-(acetyloxy)-3,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6318-20-3
Record name NSC15296
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15296
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(acetyloxy)-3,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETYL SYRINGIC ACID
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

In a 100 ml flask, under a nitrogen atmosphere, 1.50 g (7.57 mmoles) of syringic acid is dissolved in 15 ml of dry pyridine. 0.86 ml (9.08 mmoles) of acetic anhydride is added dropwise and the mixture is agitated at ambient temperature for 18 hours. The pyridine is evaporated off under reduced pressure, the residue is taken up in 25 ml of dichloromethane and washed with 10 ml of a molar solution of HCl then with 2×10 ml of water. The organic phase is dried over sodium sulphate, filtered and evaporated under vacuum. 1.72 g (95%) of a beige powder is obtained. Melting point: 181-183° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.86 mL
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

To a mixture of 3,5-dimethoxy-4-hydroxybenzoic acid (3.00 g) and acetic anhydride (30 ml) was dropwise added pyridine (15 ml) with ice-cooling over a 5 minutes period. After stirring at room temperature for 30 minutes, the reaction mixture was poured into water and stirred at room temperature for 30 minutes followed by extracting thrice with ethyl acetate. The combined extract was washed with 10% hydrochloric acid, dried and concentrated. The residue was recrystallized from a mixture of methylene chloride and hexane to afford the title compound (3.13 g), melting at 192°-194° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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